molecular formula C10H14N2O3 B148284 Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 134368-20-0

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B148284
CAS No.: 134368-20-0
M. Wt: 210.23 g/mol
InChI Key: JUOZFDHCIGBEQK-UHFFFAOYSA-N
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Description

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H13NO3. It is also known as tert-butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. This compound is part of the carbamate ester family and is characterized by its unique structure, which includes a pyridine ring with a ketone group at the 4-position and a tert-butyl ester group at the 1-position.

Preparation Methods

The synthesis of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-hydroxy-2-quinolones with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-(4-oxopyridin-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZFDHCIGBEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Pyranone (1 g, 10.4 mmol) and t-butylcarbazate (1.32 g, 10 mmol) were heated at reflux in ethanol for 48 h. The solvent was gradually allowed to distil from the mixture and the residue was chromatographed on silica gel 60, eluting with ethanol, dichloromethane (1:19) to give the title compound (1.16 g, 50%); υmax (KBr) 1723, 1630, and 1550 cm-1 ; δH 1.54 (9H, s), 6.47 (2H, d), and 7.60 (2H, d); M+ 210.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

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